molecular formula C11H14S2 B1600293 Tert-butyl Dithiobenzoate CAS No. 5925-55-3

Tert-butyl Dithiobenzoate

Cat. No.: B1600293
CAS No.: 5925-55-3
M. Wt: 210.4 g/mol
InChI Key: NNADJWNJTLVMSL-UHFFFAOYSA-N
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Description

Tert-butyl Dithiobenzoate is a chemical compound widely used in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is known for its ability to mediate controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl Dithiobenzoate can be synthesized through a reaction involving tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of polystyryl dithiobenzoate and poly(butyl acrylate) dithiobenzoate as polymer reversible chain-transfer agents in the azeotropic copolymerization of styrene and n-butyl acrylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale RAFT polymerization processes. These processes utilize the compound as a chain transfer agent to produce polymers with specific properties and functionalities .

Chemical Reactions Analysis

Oxidation Reactions

Both 3- and 4-aminothiophenols undergo oxidation, forming disulfides or sulfonic acids. For example:

  • 4-Aminothiophenol oxidizes to 4,4’-dithiobisbenzenamine (DMAB) under plasmonic catalysis .

  • 3-Aminothiophenol can form analogous disulfide-linked products.

Key Reaction Conditions:

SubstrateOxidizing AgentProductCatalytic EnvironmentReference
4-AminothiophenolO₂, H₂ODMABAg/Au nanoparticles, laser light
3-AminothiophenolH₂O₂Disulfide derivativesAcidic or neutral aqueous media

Mechanistic Insights:

  • Plasmonic heating or laser excitation induces electron transfer from the amino group, enabling dimerization .

  • Oxygen acts as an electron acceptor, while water facilitates deprotonation of intermediates .

Reduction Reactions

The nitro precursors of aminothiophenols (e.g., 3-nitrobenzenethiol) are reduced to form the corresponding aminothiophenols:

Industrial Synthesis of 3-Aminothiophenol:

MethodReagents/ConditionsYieldReference
Catalytic hydrogenationH₂, Pd/C, 80–100°C, 1–3 atm pressure>90%
Chemical reductionFe powder, HCl, reflux70–85%

Condensation and Cyclization

Aminothiophenols participate in condensation reactions to form benzothiazoles, which are pharmacologically relevant heterocycles:

Example with 3-Aminothiophenol:

  • Reacts with aldehydes/ketones under acidic conditions to form 2-arylbenzothiazoles .

  • Cyclization with CO₂ yields benzothiazole-2-carboxylic acids.

Reaction Table:

SubstratePartnerProductConditionsReference
3-AminothiophenolBenzaldehyde2-PhenylbenzothiazoleH₂SO₄, 60°C, 6 h
4-Aminothiophenol

Scientific Research Applications

Polymer Chemistry

  • Chain Transfer Agent : TBDTB is predominantly used as a chain transfer agent in RAFT polymerization. This process allows for the synthesis of well-defined polymers with controlled molecular weight distributions and architectures. The effectiveness of TBDTB in this role has been documented extensively in literature, showcasing its efficiency compared to other RAFT agents such as cumyl dithiobenzoate .

Biological Applications

  • Modification of Biomolecules : TBDTB has been employed for the modification of biomolecules, facilitating the development of drug delivery systems. Its ability to form stable intermediates enables the creation of biocompatible polymers that can encapsulate therapeutic agents effectively.

Medical Devices

  • Polymer Synthesis for Medical Use : The compound is utilized in the synthesis of polymers intended for medical devices and drug delivery applications. The controlled nature of RAFT polymerization allows for tailoring the properties of these polymers to meet specific medical requirements.

Industrial Applications

  • Coatings : TBDTB is applied in the production of anti-fouling and anti-corrosion coatings. Its role as a chain transfer agent enhances the performance characteristics of these coatings, making them more durable and effective.

Case Study 1: RAFT Polymerization Kinetics

A study utilizing electron paramagnetic resonance (EPR) spectroscopy measured the fragmentation kinetics of TBDTB during RAFT polymerization. Results indicated a fragmentation rate coefficient close to 0.042s10.042\text{s}^{-1} at 20°C20\degree C, demonstrating its stability under reaction conditions relevant to polymer synthesis .

Case Study 2: Biocompatibility Assessment

Research assessing TBDTB-modified polymers for drug delivery applications highlighted their biocompatibility and controlled release capabilities. This study emphasized TBDTB's potential in developing advanced drug delivery systems that are safe for clinical use .

Mechanism of Action

The mechanism of action of Tert-butyl Dithiobenzoate involves its role as a chain transfer agent in RAFT polymerization. The compound mediates the polymerization process by forming stable radical intermediates, which control the growth of polymer chains. This allows for the synthesis of polymers with precise molecular weights and low polydispersity indexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl Dithiobenzoate is unique due to its high efficiency in controlling polymerization processes and its ability to form stable radical intermediates. This makes it a preferred choice for synthesizing polymers with well-defined structures and properties .

Biological Activity

Tert-butyl dithiobenzoate (TBDTB) is a compound that has gained attention in the field of polymer chemistry, particularly for its role as a reversible addition-fragmentation chain transfer (RAFT) agent. This article explores the biological activity of TBDTB, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TBDTB is characterized by its dithiobenzoate structure, which includes a tert-butyl group attached to a dithiobenzoate moiety. Its molecular formula is C11H14S2C_{11}H_{14}S_2, and it has a molecular weight of approximately 214.36 g/mol. The presence of sulfur atoms in the dithiobenzoate structure contributes to its unique reactivity and stability in polymerization processes.

The biological activity of TBDTB primarily arises from its function as a RAFT agent in controlled radical polymerization. It facilitates the formation of stable radical intermediates, which are crucial for the controlled growth of polymers. The mechanism involves:

  • Initiation : TBDTB reacts with radical initiators (e.g., azobisisobutyronitrile) to generate radical species.
  • Propagation : These radicals add to monomers, leading to polymer chain growth.
  • Reversible Termination : The RAFT process allows for the reversible termination of growing chains, enabling control over molecular weight and polydispersity.

1. Polymerization Studies

TBDTB has been extensively studied for its role in RAFT polymerization. Research indicates that it can effectively mediate the polymerization of various monomers, including acrylates and methacrylates. For instance, studies have shown that TBDTB can control the polymerization kinetics of n-butyl acrylate, resulting in polymers with narrow molecular weight distributions .

2. Fragmentation Kinetics

Recent investigations into the fragmentation kinetics of TBDTB have revealed important insights into its stability and reactivity under different conditions. The β-scission rate coefficient for tert-butyl radicals generated from TBDTB was estimated using electron spin resonance (ESR) techniques, yielding a fragmentation rate coefficient of approximately 0.042 s1^{-1} at 20 °C . This indicates that TBDTB forms stable adduct radicals during the early stages of polymerization.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Chain-Length DependenceInvestigated how chain length affects addition-fragmentation equilibria in RAFT polymerization using TBDTB.
Fragmentation KineticsEstimated fragmentation rate coefficients for radicals derived from TBDTB; identified activation parameters for fragmentation reactions.
Controlled PolymerizationDemonstrated TBDTB's effectiveness in controlling the homopolymerization of n-butyl acrylate with narrow polydispersity indices.

Research Findings

  • Polymerization Control : TBDTB has been shown to significantly influence the kinetics and outcomes of RAFT polymerizations, allowing for tailored properties in synthesized polymers.
  • Stability Analysis : The stability of RAFT adduct radicals formed with TBDTB was confirmed through ESR measurements, indicating potential applications in developing stable polymeric materials .

Q & A

Basic Questions

Q. What is the role of tert-butyl dithiobenzoate in RAFT polymerization, and how can its use be optimized experimentally?

  • Methodological Answer : this compound (tBDTB) acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization, controlling molecular weight and dispersity (Đ). Optimization involves:

  • Initiator-to-CTA ratio : A typical ratio of 1:5 (AIBN:CTAs) ensures efficient chain transfer while minimizing radical termination .
  • Solvent selection : Anhydrous toluene or mineral oil at 40–70°C improves solubility and reaction homogeneity .
  • Temperature control : Maintain 70°C for balanced initiation and propagation rates .
  • Validation : Use gel permeation chromatography (GPC) to confirm molecular weight distributions and NMR to verify end-group fidelity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for tBDTB are limited, analogous dithiobenzoates and peroxides suggest:

  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Handling : Use explosion-proof equipment and avoid sparks during transfers .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .

Q. Which analytical techniques are most effective for characterizing this compound and its polymer products?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity and end-group retention (e.g., thiocarbonylthio signals at ~300–400 ppm) .
  • GPC : Measures molecular weight (Mn) and dispersity (Đ) using THF as eluent and polystyrene standards .
  • FT-IR : Confirms functional groups (e.g., C=S stretch at 1050 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/S ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight distributions observed during RAFT polymerization with this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Incomplete CTA activation : Increase initiator concentration or reaction time to ensure full radical generation .
  • Side reactions : Monitor for disulfide formation (via LC-MS) and adjust solvent polarity to minimize side reactions .
  • Purification : Use dialysis (MWCO 1–3 kDa) or silica gel chromatography to remove unreacted CTA .

Q. What structural advantages does the tert-butyl group in tBDTB offer compared to other RAFT agents like cumyl dithiobenzoate?

  • Methodological Answer : The tert-butyl group enhances:

  • Steric stabilization : Reduces premature termination by shielding the active thiocarbonylthio group .
  • Thermal stability : Withstands higher temperatures (up to 80°C) without decomposition .
  • Solubility : Improves compatibility with nonpolar solvents (e.g., mineral oil) .
    Comparative studies using GPC and kinetic modeling can quantify these effects .

Q. How can researchers identify and mitigate byproducts formed during tBDTB-mediated polymerizations?

  • Methodological Answer :

  • Byproduct detection : Use LC-MS or MALDI-TOF to identify disulfides or hydrolyzed dithiobenzoates .
  • Mitigation strategies :
  • Oxygen exclusion : Degas solvents and purge reaction vessels with nitrogen to prevent oxidation .
  • Acid scavengers : Add triethylamine (1–2 vol%) to neutralize acidic byproducts .

Q. What mechanistic insights can be gained from studying the fragmentation kinetics of tBDTB in RAFT polymerization?

  • Methodological Answer :

  • Pulsed-laser polymerization (PLP) : Measures fragmentation rate coefficients (kf) at varying temperatures .
  • DFT calculations : Models transition states to predict steric and electronic effects on kf .
  • Correlation with Đ : Lower kf values correlate with narrower molecular weight distributions .

Q. Data Interpretation and Contradictions

Q. How should conflicting thermal stability data for tBDTB in different solvents be reconciled?

  • Methodological Answer :

  • DSC/TGA analysis : Perform differential scanning calorimetry (DSC) in toluene vs. mineral oil to identify solvent-specific decomposition pathways .
  • Kinetic studies : Compare Arrhenius plots of degradation rates in polar vs. nonpolar solvents .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in tBDTB-synthesized polymers?

  • Methodological Answer :

  • Multivariate ANOVA : Identifies significant factors (e.g., initiator purity, temperature fluctuations) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., Mn, Đ, yield) to isolate variability sources .

Properties

IUPAC Name

tert-butyl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNADJWNJTLVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432825
Record name Tert-butyl Dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5925-55-3
Record name Tert-butyl Dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of S-t-butyl thiobenzoate (1.94 g, 0.01 mol) and Lawesson's reagent (2.43 g, 0.006 mol) in anhydrous toluene (10 mL) was refluxed for 25 hours. After cooling to room temperature, the reaction mixture was concentrated and the residue subjected to column chromatography (Kieselgel-60, 70-230 mesh, petroleum spirit/diethyl ether 19:1) The title compound was obtained as an oil, 1.37 g (65.5%). 1H-nmr (CDCl3) d (ppm): 1.69 (s, 9H, 3×CH3), 7.36 (m, 2H, meta-ArH), 7.50 (m, 1H, para-ArH) and 7.88 (d, 2H, ortho-ArH). 13C-nmr (CDCl3) d (ppm): 28.2, 52.2, 126.6, 128.1, 131.7 and 147.0. The signal due to C═S (d>220.0 ppm) was beyond the frequency range of the spectrum.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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